Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJPILHSLHTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Boc Protection
Synthesis of 1-(4-Chlorophenyl)Piperazine
The foundational step involves displacing a halogen atom on 1-chloro-4-fluorobenzene with piperazine via nucleophilic aromatic substitution. This reaction is typically conducted in dimethyl sulfoxide (DMSO) or toluene with potassium carbonate (K₂CO₃) as the base. For example, a mixture of piperazine (5.0 equiv), 1-chloro-4-fluorobenzene (1.0 equiv), and K₂CO₃ (1.5 equiv) in DMSO is heated at 80–90°C for 15–20 hours. Excess piperazine ensures monosubstitution, minimizing disubstituted byproducts. Post-reaction workup includes dilution with water, extraction with ethyl acetate, and drying over magnesium sulfate (MgSO₄). The crude product, 1-(4-chlorophenyl)piperazine, is obtained in 70–85% yield after chromatography.
Boc Protection of the Secondary Amine
The free secondary amine of 1-(4-chlorophenyl)piperazine is protected using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 1-(4-chlorophenyl)piperazine (1.0 equiv) is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM), followed by sequential addition of triethylamine (TEA, 2.0 equiv) and Boc₂O (1.8 equiv). The reaction proceeds at room temperature for 12–18 hours, after which the solvent is evaporated, and the residue is purified via flash chromatography (ethyl acetate/hexane gradient). This step affords tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate in 80–92% yield.
Key Spectroscopic Data:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.30–7.25 (m, 2H, ArH), 6.90–6.85 (m, 2H, ArH), 3.55–3.45 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H), 1.48 (s, 9H, Boc-CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 154.8 (Boc C=O), 148.2 (ArC-Cl), 129.7 (ArCH), 116.1 (ArCH), 79.8 (Boc quaternary C), 51.2 (piperazine-CH₂), 28.4 (Boc-CH₃).
Boc Protection Prior to Aryl Coupling
Preparation of Mono-Boc-Piperazine
To enhance regioselectivity, piperazine is first protected with Boc₂O under controlled conditions. A solution of piperazine (1.0 equiv) in methanol is treated with Boc₂O (1.1 equiv) at 0°C using a syringe pump for slow addition. After stirring overnight at room temperature, mono-Boc-piperazine is isolated in 88% yield (88:12 mono/di-Boc ratio).
Coupling with 1-Chloro-4-Fluorobenzene
Mono-Boc-piperazine (1.0 equiv) reacts with 1-chloro-4-fluorobenzene (1.2 equiv) in DMSO containing K₂CO₃ (2.0 equiv) at 80°C for 19 hours. The Boc group directs substitution to the unprotected nitrogen, yielding this compound in 75–82% yield after chromatography.
Advantages:
Alternative Method: Reductive Amination
Synthesis of 4-Chlorophenylpiperazine via Palladium Catalysis
Aryl halides can be coupled to Boc-protected piperazine using palladium catalysts. For instance, tert-butyl piperazine-1-carboxylate (1.0 equiv), 4-bromochlorobenzene (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) are combined in toluene with cesium carbonate (Cs₂CO₃, 2.0 equiv). The mixture is heated at 100°C for 24 hours under nitrogen, affording the product in 65–70% yield.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | DMSO, K₂CO₃, 80°C, 20h | 70–85% | ≥95% | Simplicity, high scalability |
| Boc-First Approach | DMSO, K₂CO₃, 80°C, 19h | 75–82% | ≥97% | Excellent regioselectivity |
| Palladium Catalysis | Toluene, Pd₂(dba)₃, 100°C, 24h | 65–70% | ≥90% | Applicable to hindered aryl halides |
Chemical Reactions Analysis
Boc Protection of Piperazine
A common method involves reacting 4-(4-chlorophenyl)piperazine with di-tert-butyl dicarbonate (Boc anhydride) in aromatic solvents like toluene or xylene at 80–90°C. This yields the Boc-protected derivative with high purity ( ):
Key Conditions :
-
Solvent: Toluene/xylene
-
Temperature: 80–90°C
-
Catalyst: None required
Aryl Halide Coupling
In a patented synthesis route, piperazine is condensed with halogenated aryl substrates (e.g., 1-chloro-4-nitrobenzene) in aromatic hydrocarbons, followed by Boc protection. The nitro group is subsequently reduced to an amine using hydrogenation with palladium on carbon ( ).
Functionalization Reactions
The compound undergoes further modifications due to its reactive sites:
Deprotection of the Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), yielding the free piperazine intermediate. This step is critical for subsequent functionalization:
Click Chemistry Functionalization
The free piperazine (post-deprotection) can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, reacting with aryl azides in the presence of CuI and DIPEA in DMF forms triazole derivatives ( ):
Substitution Reactions
The 4-chlorophenyl group enables electrophilic aromatic substitution (e.g., bromination, nitration) and cross-coupling reactions (e.g., Suzuki-Miyaura). For example:
Table 2: Functionalization Pathways
| Reaction Type | Product | Application |
|---|---|---|
| Deprotection | Free piperazine | Intermediate for APIs |
| CuAAC | Triazole derivatives | Neuroactive probes |
| Suzuki Coupling | Biaryl derivatives | Anticancer agents |
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different research domains:
Pharmaceutical Development
- Intermediate in Drug Synthesis : Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity for various targets in the central nervous system .
Neurochemistry
- Interaction with Neurotransmitter Systems : Research indicates that this compound interacts with neurotransmitter systems, making it valuable for developing treatments for mental health conditions. It aids in understanding the pharmacodynamics of piperazine derivatives .
Analytical Chemistry
- Standard in Chromatographic Techniques : The compound is employed as a standard for quantifying related substances in complex mixtures through chromatographic methods, facilitating accurate analytical assessments .
Material Science
- Development of Novel Materials : Its unique chemical properties allow for the development of polymers and materials that require specific functionalities, enhancing performance in various applications .
Biochemical Assays
- Evaluating Biological Activity : this compound is utilized in biochemical assays to assess biological activity, providing insights into its potential therapeutic applications .
Biological Activities
The compound exhibits several biological activities that are significant for therapeutic development:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity; potential for drug-drug interactions. |
| Cell Signaling | Influences MAPK/ERK pathway; alters gene expression. |
| Anticancer Potential | Induces apoptosis; activates caspase pathways in cancer cells. |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against specific pathogens. |
| Drug Development | Explored as a candidate for psychiatric disorder and cancer treatments. |
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
Anticancer Activity
A study demonstrated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways, indicating its potential as an anticancer agent .
Antimicrobial Properties
Preliminary data suggest that it may possess antimicrobial activity against certain pathogens, warranting further exploration for potential use in treating infectious diseases .
Pharmacological Studies
Research highlighted its role as a lead compound in drug discovery due to its unique structure and activity profile. For instance, modifications to piperazine derivatives have led to compounds with enhanced anticancer and antimicrobial properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of piperazine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Stability and Degradation Profiles
- This compound : Stable under standard synthetic conditions but may require protection from strong acids/bases to prevent Boc deprotection .
- Compounds 1a/1b (triazolylmethyl derivatives): Exhibit instability in simulated gastric fluid due to hydrolysis of the oxazolidinone ring, unlike the 4-chlorophenyl analog .
- Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate: The amino and cyano groups increase susceptibility to oxidation, necessitating inert storage conditions .
Biological Activity
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₅H₂₂ClN₂O₂
- Molecular Weight : Approximately 311.81 g/mol
The compound features a piperazine ring with a tert-butyl group and a chlorinated aromatic system, which contributes to its unique pharmacological properties.
Interaction with Enzymes
This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. Studies indicate that it may modulate the activity of these enzymes, influencing the metabolism of other drugs and potentially leading to drug-drug interactions.
Cellular Effects
This compound has demonstrated significant effects on cell signaling pathways. It has been shown to modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation can lead to altered gene expression and cellular metabolism, impacting various physiological processes.
The compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It can inhibit specific kinases involved in signal transduction, affecting cellular communication and growth.
- Receptor Binding : Investigations have suggested its potential as a ligand in receptor binding studies, indicating that it may interact with various biological targets.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal adverse effects, while higher doses can lead to toxicity. This dose-response relationship is critical for understanding its therapeutic window and safety profile in potential clinical applications.
Metabolic Pathways
This compound participates in several metabolic pathways, primarily through interactions with cytochrome P450 enzymes. These interactions facilitate the oxidation and reduction of various substrates, influencing both its pharmacokinetics and pharmacodynamics.
Research Applications
The compound is being explored for various applications:
- Drug Development : Its biological activity makes it a candidate for developing treatments for psychiatric disorders and cancer.
- Chemical Synthesis : It serves as a building block in the synthesis of complex organic molecules, enhancing the development of new pharmaceuticals .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatments .
- Pharmacological Studies : Research has highlighted its potential role as a lead compound in drug discovery due to its unique structure and activity profile .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity; potential for drug-drug interactions |
| Cell Signaling | Influences MAPK/ERK pathway; alters gene expression |
| Anticancer Potential | Induces apoptosis; activates caspase pathways in cancer cells |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against specific pathogens |
| Drug Development | Explored as a candidate for psychiatric disorder and cancer treatments |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-(4-chlorophenyl)piperazine and tert-butyl chloroformate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or sodium carbonate). Reaction temperatures are maintained at 0–25°C to minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Yield | 60–85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirms structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 2.5–3.5 ppm) .
- HPLC/LC-MS : Validates purity (>95%) and molecular weight (MW: 310.8 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (using SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology :
- Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, notes conflicting cytotoxicity data (IC₅₀: 10–50 μM in different cancer models) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for target binding and transcriptomics to identify off-target effects .
- Meta-Analysis : Compare structural analogs (e.g., bromo/fluoro derivatives) to isolate substituent-specific activity trends .
Q. What strategies are effective for studying its mechanism as a prolyl-hydroxylase inhibitor ( )?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ in hypoxia-inducible factor (HIF) stabilization assays using recombinant human prolyl-hydroxylase .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with the enzyme’s active site (e.g., hydrogen bonding with Arg383 or iron coordination) .
- In Vivo Validation : Test in zebrafish models to assess HIF-1α stabilization under hypoxic conditions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodology :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance target affinity ( reports a 2.5-fold increase in activity for nitro-substituted analogs) .
- Piperazine Ring Functionalization : Introduce methyl or acetyl groups to improve metabolic stability (see for SAR of pyridinyl derivatives) .
- Key SAR Data :
| Substituent | Bioactivity (IC₅₀) |
|---|---|
| 4-Cl (parent) | 15 μM |
| 4-NO₂ | 6 μM |
| 3-F,4-Cl | 8 μM |
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Methodology :
- Solubility : Use DMSO (≤0.1% v/v) to avoid cellular toxicity .
- Stability : Store at -20°C under argon to prevent hydrolysis of the tert-butyl carbamate group .
- Controls : Include vehicle-only and positive controls (e.g., vorinostat for HDAC inhibition assays) .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Methodology :
- ADME Prediction : Use SwissADME to assess logP (calculated ~3.2), suggesting moderate blood-brain barrier penetration .
- Metabolite Identification : Run in silico CYP450 metabolism simulations (e.g., CYP3A4-mediated oxidation of the piperazine ring) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with NMR-derived structures?
- Methodology :
- Dynamic Effects : NMR captures solution-state conformers, while crystallography shows static packing. For example, the piperazine ring may adopt different chair/twist-boat conformations .
- Refinement Errors : Validate SHELXL refinement parameters (e.g., R-factor < 5%) and check for disorder in the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
